4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate
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Overview
Description
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to an ethenyl group and a prop-2-enoate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate typically involves a multi-step process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with a suitable ethenylating agent under basic conditions to form the intermediate 4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer processes, while the ethenyl and prop-2-enoate moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}phenyl prop-2-enoate
- 4-{2-[4-(Diethylamino)phenyl]ethenyl}phenyl prop-2-enoate
- 4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde
Uniqueness
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
909567-85-7 |
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Molecular Formula |
C29H23NO2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C29H23NO2/c1-2-29(31)32-28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)30(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h2-22H,1H2 |
InChI Key |
ZNZJPCNSYLZGEF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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